molecular formula C22H26N2O3 B2558173 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid CAS No. 1396988-55-8

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B2558173
CAS No.: 1396988-55-8
M. Wt: 366.461
InChI Key: IIFQMULVPXMHCV-UHFFFAOYSA-N
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Description

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is a complex organic compound that combines the structural features of adamantane and indole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic compound with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more sustainable and less hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-butanoic acid
  • 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-acetic acid

Uniqueness

What sets 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid apart is its unique combination of the adamantane and indole structures. This combination provides a balance of stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(26)19(8-16-12-23-18-4-2-1-3-17(16)18)24-21(27)22-9-13-5-14(10-22)7-15(6-13)11-22/h1-4,12-15,19,23H,5-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFQMULVPXMHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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